Sodium 4-methylpentane-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-methylpentane-2-sulfinate is an organosulfur compound with the molecular formula C6H13NaO2S It is a white crystalline solid that is soluble in water and organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-methylpentane-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-methylpentane-2-sulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-methylpentane-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reactions typically occur under mild conditions with reagents like alkyl halides.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various sulfonyl derivatives.
Scientific Research Applications
Sodium 4-methylpentane-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which sodium 4-methylpentane-2-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including radical addition and substitution. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparison with Similar Compounds
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 4-methylpentane-2-sulfinate is unique due to its branched alkyl chain, which can influence its reactivity and solubility compared to other sulfinates. For example, sodium p-toluenesulfinate has an aromatic ring, which can lead to different reactivity patterns and applications in organic synthesis.
Biological Activity
Sodium 4-methylpentane-2-sulfinate (C6H13NaO2S) is a sodium salt of a sulfinic acid, which has garnered attention due to its versatile biological activities and applications in various fields, including medicinal chemistry and environmental science. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by its sulfinic acid functional group, which imparts unique chemical reactivity. It can undergo various transformations, making it a valuable building block in organic synthesis. The compound can be synthesized through the oxidation of corresponding sulfides or via sulfonylation reactions involving alkenes or alkynes .
Antioxidant Properties
Research indicates that sodium sulfinates exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative damage. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing cellular damage associated with aging and various diseases .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its antioxidant and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation in various models of disease .
Case Study 1: Application in Wound Healing
A study investigated the effects of this compound on wound healing in diabetic rats. The results indicated that treatment with the compound significantly accelerated wound closure compared to control groups. Histological analysis revealed enhanced collagen deposition and improved angiogenesis in treated wounds .
Case Study 2: Environmental Remediation
Sodium sulfinates have also been explored for their potential in environmental applications, particularly in the remediation of contaminated sites. A case study highlighted its effectiveness in degrading chlorinated solvents in soil and groundwater, showcasing its utility as a sustainable solution for environmental cleanup .
Research Findings
Recent advancements in the synthesis and application of sodium sulfinates have led to innovative methodologies for utilizing these compounds in various fields. For instance, researchers have developed electrochemical methods for generating sodium sulfinates from renewable resources, enhancing their applicability in green chemistry .
Properties
Molecular Formula |
C6H13NaO2S |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
sodium;4-methylpentane-2-sulfinate |
InChI |
InChI=1S/C6H14O2S.Na/c1-5(2)4-6(3)9(7)8;/h5-6H,4H2,1-3H3,(H,7,8);/q;+1/p-1 |
InChI Key |
QHWBPLHYAAIDNF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.